1'-Benzyl-5'-methylspiro[1,3-dioxane-2,3'-indole]-2'-one
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Overview
Description
1’-Benzyl-5’-methylspiro[1,3-dioxane-2,3’-indole]-2’-one is a complex organic compound that features a spirocyclic structure, combining an indole moiety with a dioxane ring. This unique configuration imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-Benzyl-5’-methylspiro[1,3-dioxane-2,3’-indole]-2’-one typically involves multi-step organic reactions. One common method includes the condensation of an indole derivative with a dioxane precursor under acidic or basic conditions. The reaction often requires a catalyst to facilitate the formation of the spirocyclic structure. For instance, the use of methanesulfonic acid (MsOH) under reflux conditions in methanol (MeOH) has been reported to yield good results .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 1’-Benzyl-5’-methylspiro[1,3-dioxane-2,3’-indole]-2’-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the benzyl position, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1’-Benzyl-5’-methylspiro[1,3-dioxane-2,3’-indole]-2’-one has diverse applications in scientific research:
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of novel materials with unique structural properties.
Mechanism of Action
The mechanism of action of 1’-Benzyl-5’-methylspiro[1,3-dioxane-2,3’-indole]-2’-one is not fully elucidated. its biological activity is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with serotonin receptors, while the spirocyclic structure may enhance binding affinity and selectivity .
Comparison with Similar Compounds
Spiro[5.5]undecane derivatives: These compounds share the spirocyclic structure but differ in the nature of the heterocycles involved.
1,3-dioxane derivatives: Compounds with similar dioxane rings but lacking the indole moiety.
Indole derivatives: Compounds with the indole structure but without the spirocyclic configuration.
Uniqueness: 1’-Benzyl-5’-methylspiro[1,3-dioxane-2,3’-indole]-2’-one is unique due to its combination of an indole moiety with a spirocyclic dioxane ring. This dual functionality imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
1'-benzyl-5'-methylspiro[1,3-dioxane-2,3'-indole]-2'-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-14-8-9-17-16(12-14)19(22-10-5-11-23-19)18(21)20(17)13-15-6-3-2-4-7-15/h2-4,6-9,12H,5,10-11,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTYDGOYBCOKKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C23OCCCO3)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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